6-Methoxynaringenin

概要

説明

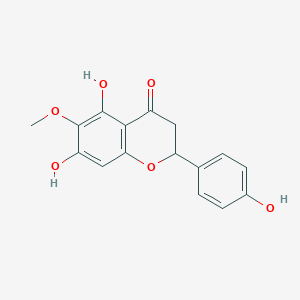

5,7,4’-Trihydroxy-6-methoxyflavanone, also known as 6-Methoxynaringenin, is a natural flavonoid compound. It is part of the flavanone class of flavonoids, which are known for their antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,4’-Trihydroxy-6-methoxyflavanone typically involves the use of flavanone precursors. One common method includes the methylation of naringenin, a naturally occurring flavanone, using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of 5,7,4’-Trihydroxy-6-methoxyflavanone often involves the extraction of the compound from plant sources, followed by purification processes such as crystallization and chromatography. The use of biotechnological methods, including microbial fermentation, is also being explored to produce this compound on a larger scale .

化学反応の分析

Types of Reactions

5,7,4’-Trihydroxy-6-methoxyflavanone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavanone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of 5,7,4’-Trihydroxy-6-methoxyflavanone .

科学的研究の応用

Antioxidant Properties

6-Methoxynaringenin exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in various studies, indicating potential benefits in preventing cellular damage and supporting overall health.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. For instance, it has shown promise in reducing inflammation markers in vitro and in vivo, making it a candidate for treating conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases .

Cancer Therapeutics

Preliminary studies suggest that this compound may have anti-cancer properties. It has been observed to inhibit cell proliferation in certain cancer cell lines and induce apoptosis through various signaling pathways. This positions it as a potential adjunct therapy in cancer treatment protocols .

Dietary Supplementation

Due to its beneficial health properties, this compound is increasingly being incorporated into dietary supplements aimed at enhancing health and wellness. Its role as a natural antioxidant and anti-inflammatory agent makes it an attractive ingredient for health-conscious consumers.

Functional Foods

Incorporating this compound into functional foods can enhance their health benefits. Products fortified with this compound are being developed to provide consumers with added nutritional value, particularly in the context of heart health and metabolic syndrome management.

Skin Health

The antioxidant and anti-inflammatory properties of this compound make it suitable for use in skincare formulations. It has been included in products aimed at reducing skin inflammation, promoting wound healing, and protecting against UV-induced damage .

Anti-aging Formulations

Cosmetic products containing this compound are being marketed for their potential anti-aging effects. Its ability to combat oxidative stress may help reduce the appearance of fine lines and wrinkles, making it a valuable ingredient in anti-aging creams and serums.

Case Studies

作用機序

The mechanism of action of 5,7,4’-Trihydroxy-6-methoxyflavanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase, reducing inflammation.

Anti-cancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB pathway.

類似化合物との比較

5,7,4’-Trihydroxy-6-methoxyflavanone is unique among flavanones due to its specific substitution pattern. Similar compounds include:

Naringenin: 5,7,4’-Trihydroxyflavanone, lacking the methoxy group at the 6-position.

Hesperetin: 5,7,3’-Trihydroxy-4’-methoxyflavanone, with a methoxy group at the 4’-position instead of the 6-position.

Eriodictyol: 5,7,3’,4’-Tetrahydroxyflavanone, with an additional hydroxyl group at the 3’-position.

These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific biological activities and applications due to the variations in their chemical structures.

生物活性

6-Methoxynaringenin, a flavonoid derivative of naringenin, is gaining attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound (C₁₅H₁₄O₅) is characterized by the presence of methoxy groups that enhance its solubility and bioactivity compared to its parent compound, naringenin. The structural modifications contribute to its interaction with biological targets.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies show that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This inhibition occurs through the suppression of NF-κB and MAPK signaling pathways, similar to naringenin's mechanism .

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| Murine macrophages | Suppressed TNF-α and IL-6 expression; inhibited NF-κB activation | |

| Endotoxaemia model | Increased survival rates; reduced serum cytokines |

2. Antioxidant Activity

This compound demonstrates potent antioxidant capabilities, scavenging free radicals and enhancing antioxidant enzyme activities (e.g., SOD, CAT) in vivo. This activity may protect against oxidative stress-related liver complications .

3. Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. In vitro studies suggest that it can downregulate oncogenic signaling pathways, including PI3K/AKT and STAT3, leading to reduced cell growth and increased apoptosis .

Table 2: Anticancer Effects of this compound

Case Studies

Case Study 1: Naringenin Derivatives in Cancer Prevention

A case-controlled study indicated a significant reduction (approximately 70%) in cancer risk associated with naringenin derivatives, including this compound, particularly for cancers of the esophagus and larynx .

Case Study 2: Liver Protection

In an experimental model using streptozotocin-induced diabetic rats, administration of this compound improved liver function markers and reduced oxidative stress, highlighting its potential hepatoprotective effects .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It inhibits enzymes involved in inflammation (e.g., COX-2) and cancer progression (e.g., xanthine oxidase).

- Regulation of Gene Expression: Modulates the expression of genes related to apoptosis and cell cycle regulation.

- Antioxidant Defense: Enhances the body’s antioxidant capacity by increasing the activity of endogenous enzymes.

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXRFTLSXMRXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of 6-methoxynaringenin in nature?

A1: this compound has been isolated from various plant sources, including:

Q2: What are the potential cosmetic applications of this compound?

A2: Research suggests that this compound could be incorporated into cosmetic formulations for its potential anti-aging, anti-wrinkle, antibacterial, and anti-inflammatory effects. []

Q3: How does this compound exhibit anti-inflammatory activity?

A3: A study demonstrated that this compound, isolated from Scutellaria barbata, effectively inhibits nitric oxide (NO) production in BV2 microglial cells. This inhibition of NO production suggests a potential mechanism for its anti-inflammatory effects. []

Q4: Are there any other notable biological activities associated with this compound?

A4: While specific mechanisms haven't been fully elucidated, this compound, alongside other flavonoids from Mimosa tenuiflora, has demonstrated antiprotozoal activity against Entamoeba histolytica and Giardia lamblia trophozoites. []

Q5: What is the molecular formula and weight of this compound?

A5: While not explicitly stated in the provided research, the molecular formula of this compound (5,7,4'-Trihydroxy-6-methoxyflavanone) can be deduced as C16H14O6. Based on this formula, the molecular weight is calculated to be 302.28 g/mol.

Q6: Has the structure of this compound been confirmed through spectroscopic analysis?

A6: Yes, the identification of this compound from various plant sources has been consistently supported by spectroscopic analyses. Researchers have employed techniques such as UV, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。